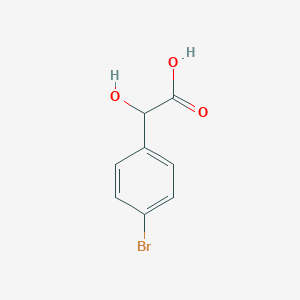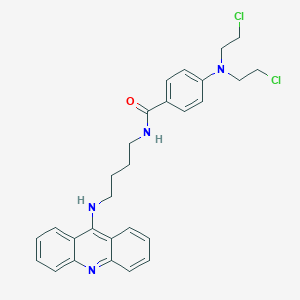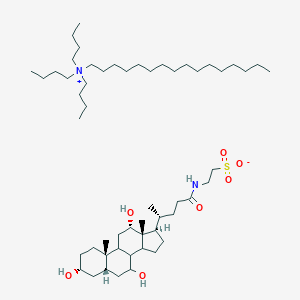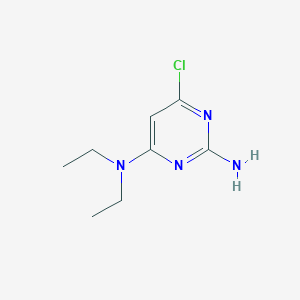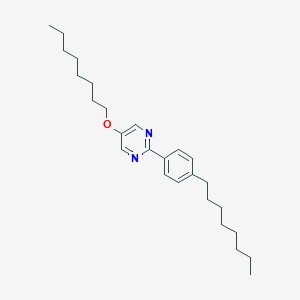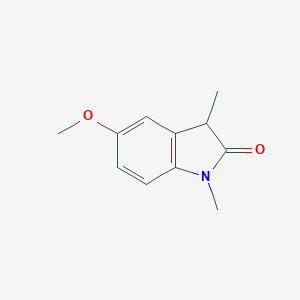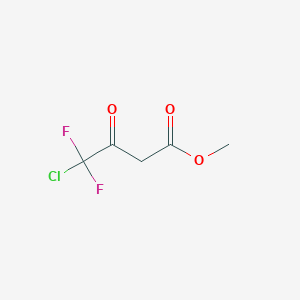
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate, also known as MDDO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called triterpenoids, which are naturally occurring compounds found in plants and animals. MDDO has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
作用机制
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate exerts its effects through the activation of a transcription factor called Nrf2. Nrf2 is a key regulator of the cellular antioxidant response, and its activation leads to the upregulation of a number of antioxidant and detoxification enzymes. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response.
生化和生理效应
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to a reduction in oxidative stress. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has also been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. Additionally, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
实验室实验的优点和局限性
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and purified to a high degree of purity. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate is also stable under a wide range of conditions, which makes it easy to handle and store. However, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has some limitations for lab experiments. It is a relatively complex compound, which means that it can be difficult to synthesize and purify. Additionally, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has a number of reactive functional groups, which can make it difficult to work with in certain experimental conditions.
未来方向
There are a number of future directions for the study of Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. One potential area of research is the development of new drugs based on Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have a number of therapeutic properties, and it could be used as a starting point for the development of new drugs for the treatment of inflammatory diseases, oxidative stress-related diseases, and cancer. Another potential area of research is the study of the mechanism of action of Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. While it is known that Methyl 4-chloro-4,4-difluoro-3-oxobutanoate activates Nrf2 and inhibits NF-κB, the precise molecular mechanisms underlying these effects are not fully understood. Finally, there is a need for further studies on the safety and toxicity of Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. While Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have a number of therapeutic properties, it is important to ensure that it is safe for use in humans before it can be developed into a drug.
合成方法
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate can be synthesized through a multi-step process starting from 3,4-difluorocinnamic acid. The first step involves the conversion of 3,4-difluorocinnamic acid to 3,4-difluorocinnamaldehyde through a Grignard reaction. The aldehyde is then reacted with methyl acetoacetate to form the corresponding enone. The final step involves the reaction of the enone with thionyl chloride and methanol to form Methyl 4-chloro-4,4-difluoro-3-oxobutanoate.
科学研究应用
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has also been shown to have antioxidant properties, which could make it useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's diseases. Additionally, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
属性
CAS 编号 |
117510-94-8 |
|---|---|
产品名称 |
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate |
分子式 |
C5H5ClF2O3 |
分子量 |
186.54 g/mol |
IUPAC 名称 |
methyl 4-chloro-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H5ClF2O3/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3 |
InChI 键 |
ABPPSSOJXPMDOJ-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)C(F)(F)Cl |
规范 SMILES |
COC(=O)CC(=O)C(F)(F)Cl |
同义词 |
METHYL 4-CHLORO-4,4-DIFLUOROACETOACETATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



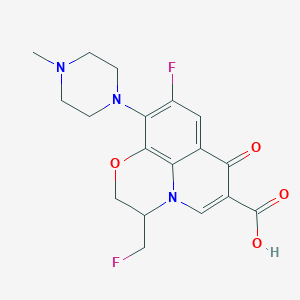


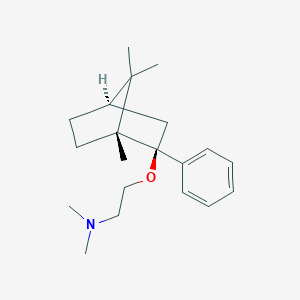
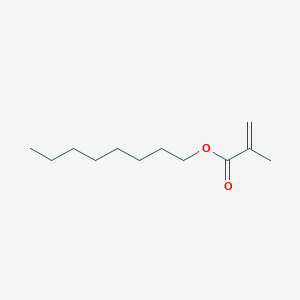
![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)
